molecular formula C17H21N3O4 B2502523 2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-methoxyphenyl)acetamide CAS No. 722472-50-6

2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2502523
CAS No.: 722472-50-6
M. Wt: 331.372
InChI Key: QWLXJXLCPVOPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL4460631 are currently under investigation. These properties will determine the bioavailability of the compound and are crucial for understanding its pharmacological profile .

Result of Action

As a novel compound, its effects at the molecular and cellular level are the subject of ongoing research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL4460631. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets

Preparation Methods

The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The starting materials often include 2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl derivatives and 4-methoxyphenyl acetic acid. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include:

    2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid: Shares the spirocyclic structure but differs in functional groups.

    4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester: Another derivative with similar core structure but different substituents.

    2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid: Similar in structure but with a methyl group addition

The uniqueness of 2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-methoxyphenyl)acetamide lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-24-13-7-5-12(6-8-13)18-14(21)11-20-15(22)17(19-16(20)23)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLXJXLCPVOPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.